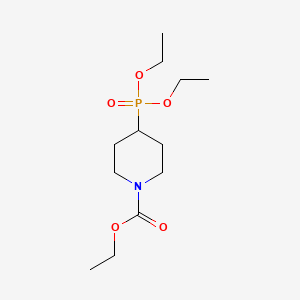

4-(Diethoxyphosphoryl)-piperidine-1-carboxylic acid ethyl ester

説明

4-(Diethoxyphosphoryl)-piperidine-1-carboxylic acid ethyl ester is a piperidine derivative featuring a diethoxyphosphoryl group at the 4-position and an ethyl ester at the 1-carboxylate position. This compound is structurally significant in medicinal chemistry and organic synthesis due to its dual functional groups, which enable diverse reactivity. The phosphonate group enhances metabolic stability and binding affinity in biological systems, while the ethyl ester provides a handle for further derivatization .

特性

IUPAC Name |

ethyl 4-diethoxyphosphorylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24NO5P/c1-4-16-12(14)13-9-7-11(8-10-13)19(15,17-5-2)18-6-3/h11H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDSLWVFIHWGMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)P(=O)(OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24NO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216870-24-5 | |

| Record name | 216870-24-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethoxyphosphoryl)-piperidine-1-carboxylic acid ethyl ester typically involves the esterification of carboxylic acids with alcohols. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a mineral acid catalyst . Another method involves the reaction of acid chlorides with alcohols under basic conditions .

Industrial Production Methods

Industrial production of esters, including 4-(Diethoxyphosphoryl)-piperidine-1-carboxylic acid ethyl ester, often employs large-scale esterification processes. These processes may use continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as sulfuric acid or dry hydrogen chloride gas, is common to accelerate the reaction .

化学反応の分析

Types of Reactions

4-(Diethoxyphosphoryl)-piperidine-1-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield a carboxylic acid and an alcohol.

Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.

Substitution: The ester group can be substituted by nucleophiles in nucleophilic acyl substitution reactions.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride is a common reducing agent for converting esters to alcohols.

Substitution: Nucleophiles such as amines or alcohols can react with esters under appropriate conditions.

Major Products

Hydrolysis: Carboxylic acid and alcohol.

Reduction: Primary alcohol.

Substitution: Various substituted products depending on the nucleophile used.

科学的研究の応用

Biological Activities

Research has indicated that compounds similar to 4-(Diethoxyphosphoryl)-piperidine-1-carboxylic acid ethyl ester exhibit various biological activities, including:

- Antitumor Activity : Some studies have shown that phosphonates can inhibit tumor growth by interfering with cellular processes involved in proliferation and apoptosis. For example, phosphonated piperidine derivatives have been evaluated for their cytotoxic effects on cancer cell lines, demonstrating promising results in inhibiting cell growth and inducing apoptosis .

- Antimicrobial Properties : The compound's structure allows it to interact with biological membranes, potentially leading to antimicrobial effects. Research has explored its efficacy against various bacterial strains, indicating a spectrum of activity that warrants further investigation .

Drug Development

The unique structural characteristics of 4-(Diethoxyphosphoryl)-piperidine-1-carboxylic acid ethyl ester make it a candidate for drug development, particularly in creating prodrugs or modifying existing therapeutic agents to enhance their efficacy and bioavailability.

Neurological Disorders

Given the piperidine core's prevalence in neuroactive compounds, this ester may have applications in treating neurological disorders. Preliminary studies suggest that modifications of piperidine derivatives can lead to compounds with improved receptor binding profiles and reduced side effects .

Case Study 1: Antitumor Activity

A study investigated the cytotoxicity of various piperidine derivatives, including those with diethoxyphosphoryl groups. The results indicated significant inhibition of cell proliferation in several cancer cell lines, suggesting that these compounds could serve as lead structures for new anticancer drugs.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 10 | Induction of apoptosis |

| Compound B | MCF-7 | 15 | Cell cycle arrest |

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of piperidine derivatives against Gram-positive and Gram-negative bacteria. The findings demonstrated that certain modifications enhanced antibacterial activity significantly.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound C | E. coli | 20 |

| Compound D | S. aureus | 25 |

作用機序

The mechanism of action of 4-(Diethoxyphosphoryl)-piperidine-1-carboxylic acid ethyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes, leading to the formation of active metabolites. The ester group can undergo hydrolysis, releasing the active carboxylic acid and alcohol, which can then participate in various biochemical pathways .

類似化合物との比較

Table 1: Structural Comparison of Piperidine-1-carboxylic Acid Ethyl Ester Derivatives

Key Differences and Implications

Substituent Effects: Phosphoryl vs. Aromatic Groups: The diethoxyphosphoryl group in the target compound offers unique hydrogen-bonding capabilities and resistance to enzymatic degradation compared to aromatic substituents (e.g., benzyl or indolyl groups) . Amino vs. Heterocyclic Substituents: Amino groups (e.g., 4-isopropyl-phenylamino in ) enhance solubility but may reduce membrane permeability, whereas heterocyclic groups (e.g., benzimidazolyl in ) improve target selectivity.

Ester Group Modifications :

- Ethyl vs. tert-Butyl Esters : Ethyl esters (e.g., in ) are more prone to hydrolysis than tert-butyl esters (), making the latter preferable for prodrug strategies requiring delayed release.

Biological Activity: Indolyl derivatives () exhibit notable antihistaminic activity due to aromatic stacking interactions, while phosphorylated analogs may target phosphonate-dependent enzymes .

Synthetic Accessibility :

- The indolyl derivative in was synthesized with 98% yield, highlighting efficient alkylation strategies, whereas tert-butyl esters often require protective group chemistry .

生物活性

4-(Diethoxyphosphoryl)-piperidine-1-carboxylic acid ethyl ester (DEPP) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of DEPP, synthesizing findings from various studies, and highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

DEPP is characterized by its piperidine ring, which is a common motif in many pharmacologically active compounds. The diethoxyphosphoryl group enhances its lipophilicity and may influence its interaction with biological targets. The structural formula can be represented as follows:

The biological activity of DEPP is primarily attributed to its ability to interact with various enzymes and receptors. Its phosphoryl group can mimic phosphate groups in biological systems, potentially leading to inhibition or modulation of enzyme activity.

- Enzyme Inhibition : DEPP has been studied for its inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of serine proteases, which are crucial in various physiological processes.

- Receptor Interaction : The compound may also interact with neurotransmitter receptors, influencing signaling pathways that regulate mood, cognition, and other neurological functions.

Antimicrobial Activity

Recent studies have indicated that DEPP exhibits antimicrobial properties against a range of pathogens. For example, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Candida albicans | 64 |

Anti-inflammatory Effects

DEPP has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cultures treated with DEPP . This suggests potential applications in treating inflammatory diseases.

Neuroprotective Effects

Research has shown that DEPP may possess neuroprotective qualities. In animal models of neurodegeneration, DEPP administration resulted in improved cognitive function and reduced neuronal apoptosis . These effects are hypothesized to be mediated through the modulation of oxidative stress pathways.

Case Studies

-

Case Study on Neuroprotection :

- A study conducted on mice subjected to oxidative stress revealed that those treated with DEPP exhibited significantly lower levels of malondialdehyde (MDA), a marker of oxidative damage, compared to the control group. Behavioral tests also indicated enhanced memory retention in the DEPP-treated group .

- Clinical Trials for Anti-inflammatory Applications :

Q & A

(Basic) What synthetic methodologies are commonly employed to prepare 4-(Diethoxyphosphoryl)-piperidine-1-carboxylic acid ethyl ester, and how are reaction conditions optimized?

The synthesis typically involves alkylation or functionalization of a piperidine-carboxylic acid ethyl ester precursor. For example, details a procedure where 4-(1H-indol-3-yl)-piperidine-carboxylic acid ethyl ester undergoes alkylation with 1-bromo-2-methoxyethane under ambient conditions (24 h stirring at room temperature). Key parameters include:

- Molar ratios : A slight excess of the alkylating agent (1.16:1 molar ratio) ensures complete conversion.

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency.

- Work-up : Standard purification via column chromatography or recrystallization yields >95% purity .

(Basic) What analytical techniques are critical for structural elucidation and purity assessment of this compound?

Chromatographic and spectroscopic methods are essential:

- HPLC : Utilize a methanol-buffer mobile phase (65:35) with sodium 1-octanesulfonate (pH 4.6) for retention time consistency, as described in .

- NMR : Confirm the diethoxyphosphoryl group via characteristic P NMR shifts (~20–30 ppm) and ester carbonyl signals (~165–170 ppm in C NMR).

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHNOP requires exact mass 291.12) .

(Advanced) How does the diethoxyphosphoryl group influence the compound’s reactivity in cross-coupling or functionalization reactions?

The diethoxyphosphoryl moiety acts as both an electron-withdrawing group and a directing group. demonstrates its role in facilitating regioselective alkylation at the piperidine nitrogen. Advanced applications include:

- Phosphorylation reactions : The phosphoryl group can undergo Arbuzov-type reactions with electrophiles (e.g., alkyl halides) to generate phosphonates.

- Catalytic applications : The phosphorus center may coordinate to transition metals (e.g., Pd), enabling use in Suzuki-Miyaura couplings. Kinetic studies should monitor reaction intermediates via P NMR to optimize yields .

(Advanced) How can researchers address discrepancies in spectroscopic data when synthesizing novel derivatives of this compound?

Contradictions in NMR or MS data often arise from conformational isomerism or residual solvents . Methodological solutions include:

- Variable-temperature NMR : Resolve overlapping signals by analyzing temperature-dependent conformational changes (e.g., piperidine ring puckering).

- 2D-COSY/HSQC : Assign ambiguous proton and carbon signals through correlation spectroscopy.

- Control experiments : Compare spectra with structurally related compounds (e.g., tert-butyl 4-oxopiperidine-1-acetate in ) to identify artifacts .

(Basic) What safety protocols are recommended for handling this compound in laboratory settings?

Hazard mitigation is critical due to acute toxicity (Category 4 oral, H302) and respiratory irritation (H335) per :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

(Advanced) What computational modeling approaches are suitable for predicting the compound’s biological activity or pharmacokinetics?

Advanced studies employ molecular docking and QSAR models :

- Docking : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., phosphodiesterases), leveraging the phosphoryl group’s hydrogen-bonding potential.

- ADMET prediction : Tools like SwissADME assess bioavailability, considering the ester’s hydrolysis susceptibility in vivo.

- Validation : Cross-reference predictions with in vitro assays (e.g., enzyme inhibition in ) to refine models .

(Advanced) How can researchers optimize the compound’s stability under varying pH and temperature conditions?

Stability studies should follow ICH guidelines:

- pH profiling : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. The ester group is prone to hydrolysis at pH > 8.

- Thermal analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures. Store lyophilized samples at -20°C to prevent ester hydrolysis.

- Light sensitivity : UV-Vis spectroscopy assesses photodegradation; amber glassware is recommended for long-term storage .

(Basic) What are the key applications of this compound in medicinal chemistry research?

It serves as a versatile intermediate for:

- Antihistaminic agents : Piperidine derivatives (e.g., indolylpiperidines in ) exhibit histamine H receptor antagonism.

- Antiallergic drugs : Structural analogs with substituted aryl groups show enhanced selectivity in preclinical models.

- Prodrug design : The ethyl ester enhances membrane permeability, enabling intracellular esterase-mediated activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。